4-bromo-5-methyl-1H-indole-2-carboxylic acid
Overview
Description
4-Bromo-5-methyl-1H-indole-2-carboxylic acid is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry . This compound, with its unique bromine and methyl substitutions, offers interesting properties for various scientific applications.
Mechanism of Action
Target of Action
It’s known that indole derivatives, which include this compound, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets, leading to changes in cellular function . The exact nature of these interactions and the resulting changes would depend on the specific targets involved.
Biochemical Pathways
Indole derivatives are known to affect a variety of biochemical pathways due to their broad-spectrum biological activities . The downstream effects of these pathway alterations would depend on the specific biological activity being exerted by the compound.
Result of Action
Given the broad range of biological activities associated with indole derivatives, the effects could potentially include changes in cell signaling, gene expression, and enzymatic activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-5-methyl-1H-indole-2-carboxylic acid typically involves the bromination of 5-methyl-1H-indole-2-carboxylic acid. One common method is the Bartoli indole synthesis, which involves the reaction of a nitroarene with an organomagnesium reagent in the presence of a brominating agent . The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-5-methyl-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The indole ring can undergo oxidation to form indole-2,3-diones or reduction to form indolines.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form biaryl derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Coupling: Palladium catalysts and boronic acids in the presence of bases like potassium phosphate (K3PO4).
Major Products
Substitution: Formation of 4-amino-5-methyl-1H-indole-2-carboxylic acid.
Oxidation: Formation of indole-2,3-dione derivatives.
Reduction: Formation of indoline derivatives.
Coupling: Formation of biaryl derivatives.
Scientific Research Applications
4-Bromo-5-methyl-1H-indole-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Medicine: Investigated for its potential use in drug development, particularly as inhibitors of specific enzymes or receptors.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-1H-indole-2-carboxylic acid
- 4-Bromoindole
- 5-Bromo-1-(4-chlorobenzyl)-1H-indole-2-carboxamide
Uniqueness
4-Bromo-5-methyl-1H-indole-2-carboxylic acid is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both bromine and methyl groups can enhance its stability and selectivity in various reactions compared to other indole derivatives .
Properties
IUPAC Name |
4-bromo-5-methyl-1H-indole-2-carboxylic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO2/c1-5-2-3-7-6(9(5)11)4-8(12-7)10(13)14/h2-4,12H,1H3,(H,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SELHPNHZNPHXNL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)NC(=C2)C(=O)O)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.